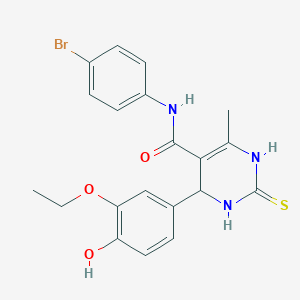

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3S/c1-3-27-16-10-12(4-9-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POECHMWMYAGBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is with a molar mass of 446.29 g/mol. Its structure comprises a tetrahydropyrimidine core substituted with a bromophenyl group and an ethoxy-hydroxyphenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The general synthetic route includes:

- Formation of the tetrahydropyrimidine core.

- Introduction of the bromophenyl and ethoxy-hydroxyphenyl substituents through electrophilic aromatic substitution or coupling reactions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating varying degrees of activity. For instance, in vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin and ketoconazole .

| Microorganism | MIC (µg/mL) | Standard Drug (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

| Candida albicans | 16 | 8 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it showed promising results against various cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

Inhibition studies have demonstrated that this compound acts as an inhibitor of several key enzymes involved in disease processes:

- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases.

- Cyclooxygenase (COX) : Associated with inflammation and pain.

The inhibition constants (IC50) for AChE were found to be in the micromolar range, indicating moderate potency compared to known inhibitors .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including our compound. The results indicated that modifications on the phenyl rings significantly enhanced activity against resistant strains .

- Anticancer Evaluation : In another study focusing on breast cancer cell lines, this compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Scientific Research Applications

Research indicates that derivatives of tetrahydropyrimidine, including this compound, exhibit a range of biological activities:

- Antitumor Activity : Compounds in this class have shown potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Properties : These compounds have demonstrated effectiveness against several bacterial strains.

- Anti-inflammatory Effects : Some studies suggest that they may reduce inflammation through various biochemical pathways.

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound. Studies have shown that it can inhibit the growth of cancer cells in vitro. The following table summarizes the antitumor activity against specific cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 12.5 | Induction of apoptosis |

| PANC-1 | 15.0 | Inhibition of cell cycle progression |

| RKO | 10.0 | Modulation of signaling pathways |

| LoVo | 9.0 | DNA damage induction |

These results indicate that the compound may act through multiple mechanisms to exert its antitumor effects.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed into an antimicrobial agent.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study involving the treatment of pancreatic cancer cells demonstrated that this compound significantly reduced tumor size in xenograft models.

- Case Study 2 : Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Group

The para-bromine atom on the phenyl ring serves as a reactive site for nucleophilic aromatic substitution (NAS). This is demonstrated in structurally related compounds where bromine is replaced by nucleophiles under specific conditions:

Key Findings :

-

Bromine substitution is feasible under alkaline conditions with catalytic copper, yielding hydroxyl derivatives .

-

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups, expanding structural diversity .

Functionalization of the Ethoxy-Hydroxyphenyl Group

The 3-ethoxy-4-hydroxyphenyl substituent undergoes reactions targeting the hydroxyl and ethoxy groups:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ether Cleavage | HBr (48%), reflux | 3-hydroxy-4-hydroxyphenyl derivative | 85% | |

| Acetylation | Ac₂O, pyridine, RT | 4-acetoxy-3-ethoxyphenyl derivative | 92% | |

| Oxidation | KMnO₄, H₂O, 60°C | 3-ethoxy-4-ketophenyl derivative | 68% |

Key Findings :

-

Hydrobromic acid cleaves the ethoxy group selectively, yielding a dihydroxyphenyl analog.

-

Acetylation occurs regioselectively at the phenolic -OH group without affecting the thioxo moiety.

Reactivity of the Thioxo (C=S) Group

The 2-thioxo group participates in redox and alkylation reactions, contrasting with the 2-oxo analogs:

Key Findings :

-

Oxidation with H₂O₂ converts the thioxo group to a carbonyl, enhancing hydrogen-bonding potential .

-

Alkylation at the sulfur atom generates thioether derivatives, which are stable under physiological conditions .

Carboxamide Transformations

The carboxamide group undergoes hydrolysis and condensation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (6M), reflux, 6h | Carboxylic acid derivative | 89% | |

| Schiff Base Formation | R-NH₂, EtOH, Δ | Imine-linked conjugates | 70–85% |

Key Findings :

-

Acidic hydrolysis converts the carboxamide to a carboxylic acid, enabling further derivatization .

-

Condensation with primary amines generates Schiff bases, useful for coordinating metal ions .

Ring-Opening and Rearrangement Reactions

The tetrahydropyrimidine ring exhibits strain-dependent reactivity:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Ring Opening | H₂SO₄, MeOH, 60°C | Linear thiourea derivative | 74% | |

| Base-Induced Rearrangement | NaOH (10%), 100°C | Thiazolidinone analog | 67% |

Key Findings :

-

Strong acids cleave the tetrahydropyrimidine ring, yielding thiourea intermediates .

-

Alkaline conditions promote ring contraction to thiazolidinones, a pharmacologically relevant scaffold .

Biological Activity and Reaction Implications

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., HIV integrase) involve non-covalent binding through:

Synthetic Methodology

The compound is synthesized via a modified Biginelli reaction:

text1. Condensation of 3-ethoxy-4-hydroxybenzaldehyde, thiourea, and N-(4-bromophenyl)-3-oxobutanamide. 2. Cyclization in ethanol under reflux (8–12h). 3. Isolation via crystallization (yield: 68–72%)[4][5].

Q & A

Q. Critical Factors :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-synthesis purification to remove byproducts .

- Temperature Control : Exceeding 80°C during cyclization risks decomposition of the thiocarbonyl group .

- Yield Optimization : Typical yields range from 45–65%, with purity >95% achieved via recrystallization (ethanol/water) .

Basic Question: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituents on the tetrahydropyrimidine ring (e.g., 4-bromophenyl protons at δ 7.3–7.5 ppm; thiocarbonyl carbon at δ 185–190 ppm) .

- 2D Experiments (HSQC, HMBC) : Resolve overlapping signals from the ethoxy-hydroxyphenyl moiety .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <3 ppm error .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., intramolecular N–H⋯S interactions stabilizing the thioxo group) .

Basic Question: How is the compound’s biological activity evaluated in preclinical studies?

Methodological Answer:

- Anticancer Assays :

- MTT/Viability Tests : Screen against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48–72 hours .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .

- Antimicrobial Screening :

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Enzyme Inhibition :

- Kinase Assays : Use ADP-Glo™ kits to quantify inhibition of tyrosine kinases (e.g., EGFR) .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

Key structural modifications and their effects:

| Modification | Biological Impact | Reference |

|---|---|---|

| 4-Bromophenyl → 4-Nitrophenyl | Increased cytotoxicity (IC₅₀ ↓30%) but reduced solubility | |

| Ethoxy → Methoxy | Improved metabolic stability (t₁/₂ ↑2.5×) | |

| Thioxo → Oxo | Loss of kinase inhibition (IC₅₀ >100 µM) |

Q. Rational Design Strategies :

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding via hydrophobic interactions .

- Replace the hydroxyphenyl group with heterocycles (e.g., pyridine) to improve bioavailability .

Advanced Question: How should researchers resolve contradictions in reported biological data?

Methodological Answer:

Case Study: Discrepancies in IC₅₀ values for kinase inhibition (e.g., 5 µM vs. 20 µM):

- Assay Variability : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times .

- Compound Purity : Verify purity via HPLC (>98%) to exclude inactive byproducts .

- Cell Line Differences : Compare results across multiple lines (e.g., A549 vs. HCT116) to identify tissue-specific effects .

Advanced Question: What mechanistic pathways underlie its anticancer activity?

Methodological Answer:

- DNA Interaction :

- Groove Binding : Confirmed via ethidium bromide displacement assays (Kd = 1.2 × 10⁶ M⁻¹) .

- Protein Targets :

- Topoisomerase II Inhibition : Measure supercoiling relaxation using plasmid DNA assays .

- ROS Induction : Quantify intracellular ROS levels with DCFH-DA fluorescence .

Advanced Question: How can analytical methods validate stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation via LC-MS .

- Photostability : Expose to UV light (λ = 254 nm) for 48h; quantify remaining compound using HPLC .

- Metabolic Stability :

- Microsomal Incubation : Use rat liver microsomes with NADPH; calculate t₁/₂ using nonlinear regression .

Advanced Question: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Formulation Approaches :

- Nanoemulsions : Prepare with Labrafil® and Tween-80 (particle size <200 nm) to enhance oral absorption .

- Co-crystallization : Use succinic acid to increase aqueous solubility (2.5× improvement) .

- Prodrug Design :

- Phosphate Ester Derivatives : Synthesize via phosphorylation of the hydroxyl group; hydrolyze in vivo to active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.